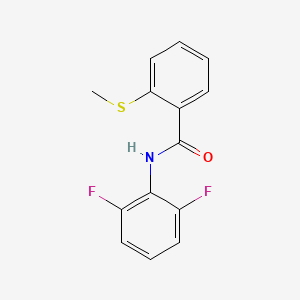

![molecular formula C19H22FN5O B4817797 3-(4-fluorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4817797.png)

3-(4-fluorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Descripción general

Descripción

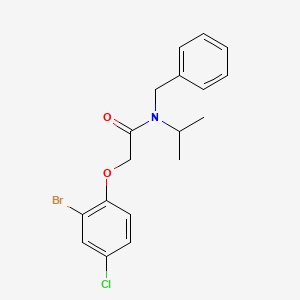

The compound “3-(4-fluorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known for their optical applications due to their tunable photophysical properties . They are strategic compounds for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The process involves the use of electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing nitrogen atoms . The presence of the fluorophenyl and morpholinyl groups contributes to the unique properties of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its optical properties. The presence of electron-donating groups (EDGs) at position 7 on the fused ring enhances the absorption/emission intensities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of electron-donating groups (EDGs) at position 7 on the fused ring enhances its absorption and emission behaviors .Aplicaciones Científicas De Investigación

Antibacterial Activity

Pyrazolines, including derivatives like this compound, have been investigated for their antibacterial potential. Reports suggest that they exhibit inhibitory effects against bacterial strains, making them promising candidates for drug development .

Antifungal Properties

In addition to antibacterial activity, pyrazolines have shown antifungal effects. Researchers have explored their potential in combating fungal infections, which could be relevant for developing antifungal drugs .

Antiparasitic Applications

The compound’s structure may lend itself to antiparasitic properties. Investigating its effects on parasites could provide valuable insights for treating parasitic diseases .

Anti-Inflammatory Potential

Pyrazolines have been associated with anti-inflammatory effects. Understanding how this compound modulates inflammatory pathways could contribute to the development of anti-inflammatory therapies .

Antidepressant Activity

Some pyrazolines, including derivatives, have demonstrated antidepressant-like effects. Researchers have explored their impact on neurotransmitter systems, potentially offering new avenues for treating depression .

Anticonvulsant Properties

The compound’s structure suggests possible anticonvulsant activity. Investigating its effects on neural excitability and seizure control could be relevant for epilepsy research .

Antioxidant Capacity

Given the prevalence of oxidative stress in various diseases, compounds with antioxidant properties are valuable. Pyrazolines, including this one, may contribute to cellular protection by scavenging free radicals and reducing oxidative damage .

Potential as an Antitumor Agent

Although further studies are needed, pyrazolines have been explored for their antitumor activity. Investigating their effects on cancer cell lines could reveal their potential as chemotherapeutic agents .

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, this compound could potentially affect multiple biochemical pathways.

Result of Action

Compounds with similar structures have shown a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .

Direcciones Futuras

The future research directions for this compound could involve exploring its potential applications in various fields such as materials science and biological interactions . Further studies could also focus on optimizing its synthesis process and investigating its interaction with other chemical entities.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O/c1-14-12-18(21-6-7-24-8-10-26-11-9-24)25-19(23-14)17(13-22-25)15-2-4-16(20)5-3-15/h2-5,12-13,21H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNLKGVTGHSGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

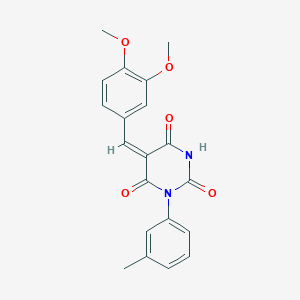

![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4817719.png)

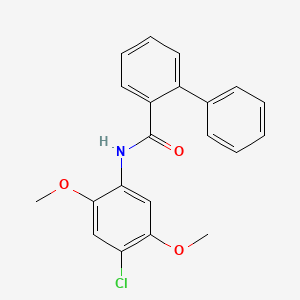

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4817725.png)

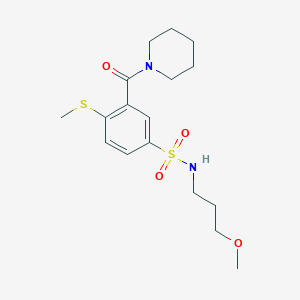

![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B4817738.png)

![3-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4817770.png)

![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4817778.png)

![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4817790.png)

![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4817801.png)

![methyl 3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4817804.png)

![2-[2-(2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B4817809.png)